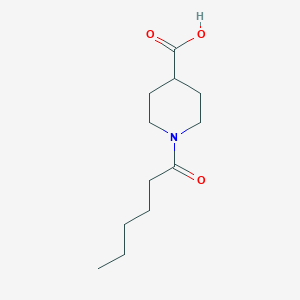

1-Hexanoylpiperidine-4-carboxylic acid

Description

BenchChem offers high-quality 1-Hexanoylpiperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexanoylpiperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H21NO3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

1-hexanoylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C12H21NO3/c1-2-3-4-5-11(14)13-8-6-10(7-9-13)12(15)16/h10H,2-9H2,1H3,(H,15,16) |

InChI Key |

SSOVCMPITLGMSM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)N1CCC(CC1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

1-Hexanoylpiperidine-4-carboxylic Acid: A Technical Guide to Chemical Properties, Synthesis, and Drug Discovery Applications

Introduction

1-Hexanoylpiperidine-4-carboxylic acid (CAS 111333-88-1) is a specialized N-acylated derivative of isonipecotic acid[1]. In modern medicinal chemistry, the piperidine ring is a privileged scaffold, offering a rigid, three-dimensional chair conformation that precisely vectorizes substituents into biological target pockets[1]. By functionalizing the N1 position with a six-carbon hexanoyl chain, researchers significantly increase the lipophilicity of the molecule, transforming a highly polar zwitterion into a versatile, membrane-permeable building block suitable for advanced drug discovery[1].

Physicochemical Profile and Structural Dynamics

The introduction of the hexanoyl group fundamentally alters the physicochemical properties of the parent piperidine-4-carboxylic acid, equipping it for complex synthetic workflows[1].

| Property | Value / Description |

| Chemical Name | 1-Hexanoylpiperidine-4-carboxylic acid |

| CAS Registry Number | 111333-88-1 |

| Molecular Formula | C12H21NO3 |

| Molecular Weight | 227.30 g/mol |

| SMILES | CCCCCC(=O)N1CCC(CC1)C(=O)O |

| Structural Class | N-acylated piperidine |

Causality in Structural Dynamics: The N-acylation creates a partial double-bond character at the C-N amide bond, restricting nitrogen inversion[1]. This results in the existence of distinct rotamers at room temperature. Furthermore, to minimize 1,3-diaxial steric clashes, the C4-carboxylic acid predominantly occupies the equatorial position of the piperidine chair conformation, which dictates the spatial trajectory of any downstream functional groups attached to the carboxylate.

Pharmacophoric Logic in Drug Design

N-substituted piperidine-4-carboxamides are frequently deployed in the synthesis of potent therapeutics, including Protein Kinase B (Akt) inhibitors[2] and antiviral agents targeting alphavirus replication[3]. The hexanoyl chain acts as a lipophilic tail that can anchor the molecule deep within hydrophobic binding pockets, while the C4-carboxylate serves as a reactive handle for coupling with diverse pharmacophores[1].

Pharmacophoric logic and structural decomposition of 1-hexanoylpiperidine-4-carboxylic acid.

Synthetic Methodologies

As a Senior Application Scientist, I emphasize that successful synthesis requires controlling the inherent zwitterionic nature of the starting material. The following protocols are designed as self-validating systems to ensure high fidelity in library generation.

Protocol 1: Synthesis via Schotten-Baumann N-Acylation

This protocol details the conversion of isonipecotic acid to 1-hexanoylpiperidine-4-carboxylic acid.

Step 1: Biphasic System Preparation

-

Action: Dissolve 1.0 eq of piperidine-4-carboxylic acid in a 1:1 mixture of Tetrahydrofuran (THF) and 1M aqueous NaOH.

-

Causality: Isonipecotic acid is poorly soluble in pure organic solvents. The aqueous NaOH deprotonates the amine (pKa ~10.4), rendering it nucleophilic, while maintaining the carboxylate in a highly soluble salt form. The biphasic system ensures that as the lipophilic product forms, it remains dissolved.

Step 2: Controlled Acylation

-

Action: Cool the mixture to 0°C. Add 1.1 eq of hexanoyl chloride dropwise over 30 minutes under vigorous stirring.

-

Causality: Hexanoyl chloride is highly reactive. Dropwise addition at 0°C prevents uncontrolled exotherms and minimizes the competitive hydrolysis of the acid chloride by the aqueous solvent.

Step 3: pH-Driven Isolation

-

Action: Allow the reaction to warm to room temperature. Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH 2 using 1M HCl, then extract with Ethyl Acetate (3x).

-

Causality: Acidification protonates the C4-carboxylate. Because the N1 position is now acylated (neutral) and bears a lipophilic 6-carbon chain, the fully protonated molecule becomes highly soluble in Ethyl Acetate, driving it into the organic phase and leaving inorganic salts behind.

Step 4: Self-Validation (Analytical Confirmation)

-

Action: Dry the organic layer over Na2SO4, concentrate, and analyze via 1H-NMR (CDCl3).

-

Causality: The protocol validates itself through NMR. Due to the restricted rotation of the newly formed N-acyl amide bond, the 1H-NMR spectrum will exhibit a diagnostic "doubling" of the piperidine ring protons (representing cis/trans rotamers). If only single sharp peaks are observed, the acylation has failed.

Workflow for the biphasic N-acylation of isonipecotic acid to yield the target compound.

Protocol 2: Downstream Amide Coupling for Library Generation

To utilize this compound in drug discovery (e.g., synthesizing analogs of Akt or alphavirus inhibitors[2][3]), the C4-carboxylic acid must be coupled with complex amines.

Step 1: Carboxylate Activation

-

Action: Dissolve 1.0 eq of 1-hexanoylpiperidine-4-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature.

-

Causality: The C4 position on the piperidine ring can suffer from steric hindrance. HATU is selected over standard EDC/HOBt because it forms a highly reactive HOAt ester, ensuring rapid coupling even with sterically demanding amines. DIPEA (a non-nucleophilic base) deprotonates the carboxylic acid without competing for the activated ester.

Step 2: Amine Conjugation

-

Action: Add 1.1 eq of the target primary or secondary amine. Stir for 2-4 hours.

-

Causality: The pre-activation step prevents the amine from forming an unreactive salt with the carboxylic acid, driving the reaction strictly toward amide bond formation.

Step 3: Self-Validation (TLC & LC-MS)

-

Action: Monitor the reaction via TLC (using a UV lamp) and LC-MS.

-

Causality: 1-Hexanoylpiperidine-4-carboxylic acid is strictly UV-inactive (lacks chromophores). If the coupled amine contains an aromatic ring, the appearance of a new, UV-active spot on the TLC plate with a higher Rf value than the starting amine definitively confirms product formation. LC-MS will show the expected [M+H]+ ion, validating the mass transfer.

References

-

1-Hexanoylpiperidine-4-carboxylic acid | Benchchem , Benchchem, 1

-

Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication , PubMed Central (NIH), 3

-

US10059714B2 - Protein kinase B inhibitors , Google Patents, 2

Sources

1-Hexanoylpiperidine-4-carboxylic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 1-Hexanoylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexanoylpiperidine-4-carboxylic acid is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid. This compound incorporates a six-carbon acyl chain (hexanoyl group) attached to the nitrogen atom of the piperidine ring. The piperidine scaffold is a prevalent structural motif in a multitude of pharmaceutical agents and natural alkaloids, valued for its favorable pharmacological and pharmacokinetic properties.[1] The distinct three-dimensional, chair-like conformation of the piperidine ring enables the precise spatial arrangement of substituents, which is critical for effective interaction with biological targets like enzymes and receptors.[1]

The carboxylic acid functional group is another cornerstone of biologically active molecules. Its ability to be deprotonated at physiological pH to a carboxylate anion is fundamental for forming strong ionic and hydrogen bonds with biological macromolecules.[1] The presence of this group significantly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The N-acylation with a hexanoyl group in 1-Hexanoylpiperidine-4-carboxylic acid increases the lipophilicity of the molecule compared to its parent compound, piperidine-4-carboxylic acid, which can have profound effects on its biological activity and pharmacokinetic properties.[1]

This guide provides a comprehensive overview of the core physical properties of 1-Hexanoylpiperidine-4-carboxylic acid. While specific experimental data for this particular compound is not extensively available in the public domain, this document outlines the established methodologies for determining these crucial parameters, providing researchers with the necessary protocols and theoretical understanding to characterize this and similar molecules.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-Hexanoylpiperidine-4-carboxylic acid is presented below.

| Property | Value | Source |

| IUPAC Name | 1-hexanoylpiperidine-4-carboxylic acid | - |

| Molecular Formula | C₁₂H₂₁NO₃ | - |

| Molecular Weight | 227.30 g/mol | [1] |

| Physical Form | Solid (Predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Experimental Determination of Physical Properties

The accurate determination of physicochemical properties is paramount in the drug discovery and development process. The following sections detail the standard experimental protocols for characterizing the key physical properties of a compound like 1-Hexanoylpiperidine-4-carboxylic acid.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities will lead to a depression and broadening of the melting point range.[2]

Experimental Protocol: Capillary Melting Point Determination (Mel-Temp Apparatus)

This protocol describes the determination of the melting point using a standard laboratory melting point apparatus.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample of 1-Hexanoylpiperidine-4-carboxylic acid is completely dry. If necessary, dry the sample in a desiccator or a vacuum oven at an appropriate temperature below its expected melting point.[3]

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.[2]

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

-

Invert the tube and gently tap it on a hard surface to pack the powder into the bottom of the sealed end. The packed sample should be approximately 2-3 mm high.

-

-

Rough Determination:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[2][3]

-

Record the temperature at which the sample begins to melt and the temperature at which it becomes completely liquid.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.[2]

-

Prepare a new capillary tube with the sample.

-

Place the new tube in the apparatus and heat rapidly to about 15-20°C below the rough melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the last solid crystal melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Causality Behind Experimental Choices: A slow heating rate during the accurate determination is crucial to ensure that the temperature of the sample is in equilibrium with the heating block and the thermometer. A rapid heating rate can lead to an artificially high and broad melting point range. Using a fresh sample for the accurate determination is important as some compounds may decompose or undergo polymorphic transitions upon melting and resolidifying.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is a critical physicochemical property that influences a drug's absorption and bioavailability.[4] It is essential to distinguish between thermodynamic and kinetic solubility, as they answer different questions in the drug development pipeline.[5][6]

-

Thermodynamic Solubility: The equilibrium concentration of a compound in a specific medium when an excess of the solid is present. This is the "true" solubility.[5]

-

Kinetic Solubility: The concentration at which a compound, typically added from a concentrated DMSO stock solution, precipitates from an aqueous medium. This is often used in high-throughput screening during early discovery.[6][7]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining thermodynamic solubility.[5]

Step-by-Step Methodology:

-

Preparation:

-

Prepare the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) or biorelevant media (e.g., FaSSIF, FeSSIF).[5]

-

Add an excess amount of solid 1-Hexanoylpiperidine-4-carboxylic acid to a vial containing a known volume of the prepared medium. The excess solid is crucial to ensure equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (typically 37°C to mimic physiological conditions) for an extended period (24-72 hours).[5] This allows the system to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Separate the dissolved compound from the undissolved solid. This is a critical step and can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).[5]

-

-

Quantification:

-

Analyze the concentration of the compound in the clarified supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

-

Prepare a calibration curve using standards of known concentrations to accurately quantify the solubility.

-

Causality Behind Experimental Choices: The extended equilibration time is necessary to ensure that the dissolution process has reached a true equilibrium, especially if the compound can exist in different polymorphic forms.[5] Using biorelevant media can provide a more accurate prediction of in vivo solubility by mimicking the composition of human intestinal fluids.[5] Careful separation of the solid from the liquid phase is critical to avoid overestimation of solubility due to the presence of fine solid particles.

Caption: Solubility Testing Decision Tree.

pKa (Acid Dissociation Constant) Determination

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a pharmaceutical compound with ionizable groups, the pKa value determines the extent of ionization at a given pH.[10] This is crucial as the charge state of a molecule affects its solubility, permeability, and interaction with biological targets.[1][11]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a common and reliable method for determining the pKa of ionizable compounds.[3][10]

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh a known amount of 1-Hexanoylpiperidine-4-carboxylic acid and dissolve it in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH), which will be used as the titrant.

-

-

Titration:

-

Place the dissolved sample in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Begin stirring the solution at a constant rate.

-

Add small, precise increments of the standardized NaOH solution from a burette.

-

After each addition of titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point (the point where the moles of base added equal the initial moles of acid).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first or second derivative of the titration curve.

-

The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).[10] At this point, the concentrations of the protonated acid (HA) and the deprotonated conjugate base (A⁻) are equal, as described by the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])).[10]

-

Causality Behind Experimental Choices: Using a standardized titrant is essential for accurately determining the molar quantity of the analyte and thus the equivalence point. Adding the titrant in small increments, especially around the expected pKa and equivalence point, ensures a well-defined titration curve with sufficient data points for accurate analysis. The use of a co-solvent may be necessary for poorly soluble compounds, but it's important to note that this will yield an "apparent pKa" (pKa') as the solvent can alter the dissociation constant.

Caption: Workflow for pKa Determination via Titration.

Conclusion

While specific experimental data for 1-Hexanoylpiperidine-4-carboxylic acid remains limited, this guide provides a robust framework for its characterization based on well-established scientific principles and methodologies. The protocols detailed herein for determining melting point, solubility, and pKa are fundamental to the physicochemical profiling of any potential drug candidate. A thorough understanding and precise measurement of these properties are indispensable for guiding medicinal chemistry efforts, optimizing formulation strategies, and ultimately, developing safe and effective therapeutic agents. The interplay between the lipophilic N-hexanoyl chain and the ionizable carboxylic acid on the piperidine scaffold suggests that this molecule warrants further investigation.

References

- 1-Hexanoylpiperidine-4-carboxylic acid | Benchchem. (URL: )

- A review of methods for solubility determination in biopharmaceutical drug characteris

- Pharmaceutical Solubility Testing | Why It Matters and Wh

- Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (URL: )

- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (URL: )

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (URL: )

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (URL: [Link])

-

An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (URL: [Link])

-

Development of Methods for the Determination of pKa Values - PMC. (URL: [Link])

-

Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid - MIT. (URL: [Link])

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (URL: [Link])

-

Determination of the melting point. (URL: [Link])

- Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. (URL: Not available)

-

How to Predict the pKa of Any Compound in Any Solvent | ACS Omega - ACS Publications. (URL: [Link])

-

Melting point determination. (URL: [Link])

- Experiment 1: Melting-point Determin

-

1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem. (URL: [Link])

-

A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - MDPI. (URL: [Link])

-

III Analytical Methods. (URL: [Link])

-

Properties and Nomenclature of Carboxylic acids - BYJU'S. (URL: [Link])

-

Carboxylic Acids. (URL: [Link])

-

piperidine-4-carboxylic acid - Stenutz. (URL: [Link])

-

Carboxylic Acids - Kimpur. (URL: [Link])

-

1-Benzoylpiperidine-4-carboxylic acid | C13H15NO3 | CID 78935 - PubChem. (URL: [Link])

-

Carboxylic Acid Reactivity - MSU chemistry. (URL: [Link])

-

Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction - ResearchGate. (URL: [Link])

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (URL: [Link])

-

Carboxylic acid naming (video) - Khan Academy. (URL: [Link])

-

Recent Advances in the Synthesis of Carboxylic Acid Esters - IntechOpen. (URL: [Link])

-

Nomenclature of Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. 1-Hexanoylpiperidine-4-carboxylic acid | Benchchem [benchchem.com]

- 2. almaaqal.edu.iq [almaaqal.edu.iq]

- 3. web.mit.edu [web.mit.edu]

- 4. rheolution.com [rheolution.com]

- 5. raytor.com [raytor.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. web.williams.edu [web.williams.edu]

- 11. acdlabs.com [acdlabs.com]

1-Hexanoylpiperidine-4-carboxylic acid structure elucidation

Title: Comprehensive Structure Elucidation of 1-Hexanoylpiperidine-4-carboxylic Acid: A Methodological Guide

Executive Summary & Introduction

1-Hexanoylpiperidine-4-carboxylic acid (Molecular Formula: C₁₂H₂₁NO₃, MW: 227.30 g/mol ) is a synthetic derivative built upon the piperidine-4-carboxylic acid (isonipecotic acid) scaffold[1]. The molecule features a lipophilic hexanoyl aliphatic chain attached to the piperidine nitrogen via an amide bond, alongside a carboxylic acid functional group at the C-4 position[2].

The structural elucidation of N-acylated piperidines presents unique analytical challenges. The partial double-bond character of the amide C-N bond restricts rotation, frequently resulting in the observation of distinct conformational isomers (rotamers) in Nuclear Magnetic Resonance (NMR) spectroscopy[3]. This in-depth technical guide provides a self-validating, step-by-step analytical framework for the unambiguous structural confirmation of this compound, ensuring high scientific integrity in drug development and synthetic verification workflows.

Methodological Framework

To prevent confirmation bias, the structural elucidation relies on an orthogonal, self-validating analytical approach. High-Resolution Mass Spectrometry (HRMS) establishes the exact mass and molecular formula. One-dimensional (1D) NMR identifies the functional groups and proton environments, while two-dimensional (2D) NMR maps the exact molecular connectivity. Fourier-Transform Infrared (FT-IR) spectroscopy provides secondary validation of the distinct carbonyl environments.

Multi-modal analytical workflow for structure elucidation.

Step-by-Step Experimental Protocols

Protocol 1: Sample Preparation for NMR

-

Weighing: Accurately weigh 10–15 mg of high-purity 1-Hexanoylpiperidine-4-carboxylic acid.

-

Solvation: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Causality Check: CDCl₃ is preferred for resolving complex aliphatic multiplets of the hexanoyl chain, while DMSO-d₆ is superior for observing the highly deshielded, exchangeable carboxylic acid proton without severe broadening.

-

Transfer: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove particulate matter that could degrade magnetic field homogeneity.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Dilution: Prepare a 1 µg/mL solution in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to promote ionization.

-

Acquisition: Inject into an ESI-TOF mass spectrometer operating in positive ion mode (m/z 100–1000).

-

MS/MS Fragmentation: Isolate the [M+H]⁺ precursor ion and apply collision-induced dissociation (CID) at 20 eV to observe diagnostic product ions.

Protocol 3: NMR Acquisition Parameters

-

1D ¹H NMR: Acquire at 400 MHz or higher with 16 scans, a relaxation delay (D1) of 2s, and an acquisition time of 3s.

-

1D ¹³C{¹H} NMR: Acquire with 1024 scans to ensure sufficient signal-to-noise for the unprotonated carbonyl carbons.

-

2D NMR: Acquire COSY, HSQC, and HMBC using standard gradient-selected pulse sequences.

-

Variable Temperature (VT) NMR: If peak doubling is observed, acquire ¹H NMR spectra at elevated temperatures (e.g., 25°C to 80°C in DMSO-d₆) to reach the coalescence temperature of the amide rotamers[4].

Data Acquisition & Quantitative Analysis

The following tables summarize the expected quantitative data derived from the protocols, providing a reference framework for structural validation.

Table 1: HRMS and FT-IR Data Summary

| Analytical Technique | Target Parameter | Expected Value | Diagnostic Significance |

|---|---|---|---|

| HRMS (ESI+) | Exact Mass [M+H]⁺ | 228.1594 m/z | Confirms molecular formula C₁₂H₂₂NO₃⁺ |

| HRMS/MS | Product Ion | 128.07 m/z | Loss of hexanoyl chain (C₆H₁₀O) |

| FT-IR | Amide C=O Stretch | ~1640 cm⁻¹ | Confirms N-acylation |

| FT-IR | Acid C=O Stretch | ~1710 cm⁻¹ | Confirms carboxylic acid presence |

| FT-IR | O-H Stretch | 2500–3300 cm⁻¹ | Broad signal typical of H-bonded COOH |

Table 2: ¹H and ¹³C NMR Assignments (CDCl₃, 298 K) (Note: Chemical shifts for C-2 and C-6 display peak doubling due to rotamers).

| Sub-Structure | Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|---|---|

| Hexanoyl Chain | C-6' | 14.1 | 0.89 | t (Triplet) | 3H |

| C-5' | 22.6 | 1.31 | m (Multiplet) | 2H | |

| C-4' | 31.7 | 1.32 | m (Multiplet) | 2H | |

| C-3' | 25.4 | 1.62 | m (Multiplet) | 2H | |

| C-2' | 33.5 | 2.32 | t (Triplet) | 2H | |

| C-1' (Amide) | 171.8 | - | - | - | |

| Piperidine Ring | C-2, C-6 | 41.2, 45.6 | 2.80, 3.10, 3.85, 4.40 | m (Rotamer split) | 4H |

| C-3, C-5 | 28.5, 29.2 | 1.55 – 1.95 | m | 4H | |

| C-4 | 40.8 | 2.55 | m | 1H | |

| Carboxylic Acid | C=O (Acid) | 178.5 | - | - | - |

| | O-H | - | 10.5 | br s (Broad) | 1H |

Mechanistic Insights: The Rotamer Phenomenon

A hallmark of N-acylpiperidines is the restricted rotation around the amide C-N bond. Because the lone pair on the nitrogen delocalizes into the carbonyl pi-system, the C-N bond acquires partial double-bond character[4].

In 1-Hexanoylpiperidine-4-carboxylic acid, this manifests as two distinct sets of NMR signals at room temperature, corresponding to the syn and anti rotamers (defined by the relative orientation of the hexanoyl chain and the piperidine ring)[3].

Causality in Analysis: Novice analysts often misinterpret these doubled peaks (especially at the C-2 and C-6 equatorial/axial protons) as chemical impurities. By conducting VT-NMR, the applied thermal energy overcomes the rotational barrier (ΔG‡ ~16 kcal/mol). As the temperature increases, the exchange rate between the syn and anti conformers exceeds the NMR timescale, causing the distinct rotamer peaks to coalesce into a single time-averaged spectrum. This thermodynamic behavior provides definitive proof of the N-acyl structure.

2D NMR Connectivity Framework (HMBC/COSY)

To unequivocally prove that the hexanoyl chain is attached to the piperidine nitrogen—and not forming an ester at the C-4 position—Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed.

Self-Validating Logic: The protons at the C-2 and C-6 positions of the piperidine ring will show a strong ³J correlation to the amide carbonyl carbon (C-1') of the hexanoyl chain across the nitrogen atom. Simultaneously, the H-4 proton will correlate with the carboxylic acid carbonyl (²J), confirming its position on the ring.

Key HMBC and COSY correlations establishing molecular connectivity.

Conclusion

The structural elucidation of 1-Hexanoylpiperidine-4-carboxylic acid requires a rigorous, multi-modal approach. By combining HRMS for exact mass determination with a comprehensive suite of 1D and 2D NMR techniques, researchers can unambiguously construct the molecular framework. Recognizing and thermodynamically validating the presence of amide rotamers via VT-NMR is the critical linchpin in ensuring the scientific integrity of the analysis, preventing the mischaracterization of conformational isomers as synthetic impurities.

References

-

PubChem. "4-Piperidinecarboxylic acid (CID 3773)." National Center for Biotechnology Information. Available at: [Link][2]

-

Katritzky, A. R., et al. "Synthesis and bioassay of improved mosquito repellents predicted from chemical structure." Proceedings of the National Academy of Sciences (PNAS), 105(21), 7359-7364 (2008). Available at:[Link][3]

-

Rubiralta, M., Giralt, E., & Diez, A. Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier Science (2013). Available at: [4]

Sources

- 1. 1-Hexanoylpiperidine-4-carboxylic acid | Benchchem [benchchem.com]

- 2. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and bioassay of improved mosquito repellents predicted from chemical structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications ... - M. Rubiralta, E. Giralt, A. Diez - Google ブックス [books.google.co.jp]

Structural Elucidation and Conformational Dynamics of 1-Hexanoylpiperidine-4-carboxylic Acid: An Advanced NMR Guide

Abstract The structural characterization of N-acylated piperidines presents unique spectroscopic challenges, primarily driven by the restricted rotation around the amide bond. This whitepaper provides a comprehensive, self-validating methodology for the Nuclear Magnetic Resonance (NMR) analysis of 1-hexanoylpiperidine-4-carboxylic acid. By integrating 1D/2D NMR techniques with Variable Temperature (VT) studies, we establish a robust framework for differentiating rotameric conformational states from chemical impurities, ensuring high-fidelity analytical validation in drug development workflows.

Introduction to the N-Acylpiperidine Scaffold

1-Hexanoylpiperidine-4-carboxylic acid (CAS 111333-88-1) is a highly versatile chemical entity that merges the established pharmacophore of piperidine-4-carboxylic acid (isonipecotic acid) with a lipophilic hexanoyl chain [1]. This structural hybridization is frequently utilized in medicinal chemistry to modulate the lipophilicity, membrane permeability, and receptor-binding affinity of lead compounds.

From an analytical perspective, the attachment of the hexanoyl group to the piperidine nitrogen fundamentally alters the molecule's symmetry and dynamic behavior in solution. The core analytical challenge lies in the amide bond rotamerism , a phenomenon that complicates spectral interpretation by duplicating NMR signals.

Conformational Causality: Rotamers and Ring Dynamics

To accurately interpret the NMR spectra of 1-hexanoylpiperidine-4-carboxylic acid, one must understand the causality behind its solution-state dynamics. The molecule undergoes two distinct conformational processes:

-

Amide Bond Restricted Rotation: The N−C(=O) bond possesses partial double-bond character due to the resonance delocalization of the nitrogen's lone pair into the carbonyl π -system [2]. This creates a significant energy barrier to rotation (typically 15–20 kcal/mol). At room temperature, this rotation is slow on the NMR timescale, resulting in a mixture of syn (E) and anti (Z) rotamers [3].

-

Piperidine Chair Flip: The piperidine ring adopts a classic chair conformation. To minimize 1,3-diaxial steric interactions, the bulky carboxylic acid group at the C4 position strongly prefers the equatorial orientation [4].

Because the hexanoyl chain can point toward or away from the equatorial C4-carboxylic acid, the two rotamers create distinct magnetic environments for the ring protons, leading to signal duplication —a feature frequently misidentified as an impurity by novice analysts.

Conformational dynamics of 1-hexanoylpiperidine-4-carboxylic acid driving NMR signal complexity.

Self-Validating Experimental Protocol

A rigorous NMR protocol must be a self-validating system. If a signal is duplicated, the protocol itself must provide the mechanistic proof that the duplication arises from rotamerism rather than contamination.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 15–20 mg of 1-hexanoylpiperidine-4-carboxylic acid in 0.6 mL of DMSO- d6 .

-

Causality Note: While CDCl 3 is standard, DMSO- d6 is deliberately chosen here. Its high boiling point (189 °C) accommodates the high temperatures required for Variable Temperature (VT) NMR, and its strong hydrogen-bonding capability disrupts intermolecular carboxylic acid dimers, sharpening the C4-H and COOH signals.

-

-

1D Ambient Acquisition (298 K): Acquire standard 1 H (16 scans, 2s relaxation delay) and 13 C (1024 scans, 2s relaxation delay) spectra. Identify duplicated peaks corresponding to the N−CH2 equatorial and axial protons.

-

2D Correlation (HSQC & HMBC):

-

Run 1 H- 13 C HSQC to map the duplicated proton signals to their respective duplicated carbon signals, confirming they belong to the same molecular framework.

-

Run 1 H- 13 C HMBC to verify that both sets of N−CH2 protons show long-range scalar coupling to the same hexanoyl carbonyl carbon (~171.8 ppm).

-

-

Variable Temperature (VT) NMR Validation: Acquire 1 H spectra at 298 K, 313 K, 333 K, 353 K, and 373 K.

-

Causality Note: As thermal energy increases, the rate of amide bond rotation surpasses the NMR timescale. The distinct rotameric signals will broaden and eventually coalesce into single, time-averaged peaks. This thermodynamically validates the rotamer hypothesis.

-

Workflow for NMR validation of N-acylpiperidines, utilizing VT-NMR to confirm rotameric states.

Spectral Assignments and Data Presentation

The tables below summarize the expected chemical shifts for 1-hexanoylpiperidine-4-carboxylic acid at ambient temperature (298 K). Note the explicit splitting of the piperidine ring signals due to the syn/anti rotameric equilibrium.

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6 , 298 K)

| Position | Multiplicity | Chemical Shift ( δ , ppm) | Integration | Mechanistic Notes |

| COOH | br s | ~12.20 | 1H | Highly deshielded; broad due to exchange. |

| Pip-C2/C6 (eq) | d / dt | 4.25, 3.85 | 2H (total) | Split by rotamers. Deshielded by adjacent N-acyl group. |

| Pip-C2/C6 (ax) | td | 3.10, 2.75 | 2H (total) | Split by rotamers. Upfield from equatorial protons. |

| Pip-C4 | tt | 2.45 | 1H | Axial proton coupled to two axial and two equatorial neighbors. |

| Hex-C2 ( α ) | t | 2.28 | 2H | Adjacent to the amide carbonyl. |

| Pip-C3/C5 | m | 1.85, 1.45 | 4H | Complex multiplet due to axial/equatorial environments. |

| Hex-C3 ( β ) | m | 1.50 | 2H | Aliphatic chain. |

| Hex-C4/C5 | m | 1.25 | 4H | Bulk aliphatic chain. |

| Hex-C6 ( ω ) | t | 0.85 | 3H | Terminal methyl group. |

Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6 , 298 K)

| Carbon Assignment | Chemical Shift ( δ , ppm) | Rotameric Splitting Observed? |

| C=O (Carboxylic Acid) | 175.8 | No (Too distant from amide bond) |

| C=O (Amide) | 170.5 | No |

| Pip-C2 / C6 | 45.2, 40.8 | Yes (Directly adjacent to restricted N-C bond) |

| Pip-C4 | 40.1 | Minimal / No |

| Hex-C2 ( α ) | 32.5 | No |

| Hex-C4 | 31.1 | No |

| Pip-C3 / C5 | 28.2, 27.5 | Yes (Propagated spatial effect) |

| Hex-C3 ( β ) | 24.5 | No |

| Hex-C5 | 22.1 | No |

| Hex-C6 ( ω ) | 13.9 | No |

Conclusion

The NMR analysis of 1-hexanoylpiperidine-4-carboxylic acid serves as a masterclass in interpreting dynamic molecular behavior. Analysts must not rely solely on static 1D spectra, which deceptively present rotameric states as impurities. By employing a self-validating workflow that pairs 2D spatial mapping (HSQC/HMBC) with thermodynamic probing (VT-NMR), researchers can definitively assign the complex, duplicated signals inherent to the N-acylpiperidine scaffold. This rigorous approach ensures absolute structural integrity, a mandatory requirement for downstream pharmacological assays and regulatory submissions.

References

-

National Center for Biotechnology Information (PMC). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at:[Link]

-

SEDICI (Universidad Nacional de La Plata). Rotamerization equilibrium in novel N,N-disubstituted chloroacetamides: An NMR spectroscopic study. Available at:[Link]

-

PubChem. 4-Piperidinecarboxylic acid. Available at:[Link]

Synthesis and Characterization of 1-Hexanoylpiperidine-4-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary & Scope

1-Hexanoylpiperidine-4-carboxylic acid (N-hexanoyl isonipecotic acid) is a critical intermediate and lipophilic building block in modern medicinal chemistry and drug discovery[1]. Structurally, it belongs to the class of N-acylated piperidines, where the introduction of a six-carbon hexanoyl chain to the piperidine nitrogen significantly alters the partition coefficient (LogP) and pharmacokinetic profile of the parent isonipecotic acid[1].

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a robust, scalable, and self-validating methodology for synthesizing this compound. Rather than merely listing steps, this guide explores the thermodynamic and kinetic causality behind the experimental choices, ensuring high-fidelity replication in laboratory and pilot-scale environments.

Physicochemical Parameters

Before initiating synthesis, it is critical to establish the baseline parameters of the target molecule to inform workup and isolation strategies. The lipophilic tail combined with the polar carboxylic acid head creates an amphiphilic character that dictates the extraction solvent choices[2].

| Parameter | Value / Description |

| Chemical Name | 1-Hexanoylpiperidine-4-carboxylic acid |

| CAS Registry Number | 111333-88-1 |

| Molecular Formula | C₁₂H₂₁NO₃ |

| Molecular Weight | 227.30 g/mol |

| Structural Class | N-acylated piperidine / Amide |

| InChI Key | SSOVCMPITLGMSM-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

Retrosynthetic Analysis & Mechanistic Rationale

The most efficient retrosynthetic disconnection of 1-hexanoylpiperidine-4-carboxylic acid cleaves the C-N amide bond, leading back to piperidine-4-carboxylic acid (isonipecotic acid) and a hexanoyl acylating agent (typically hexanoyl chloride )[1].

To achieve this forward synthesis, we employ the Schotten-Baumann reaction [3]. The causality behind selecting biphasic aqueous alkaline conditions over anhydrous organic bases (like Pyridine or Triethylamine) is threefold:

-

Zwitterion Resolution: Isonipecotic acid exists as a zwitterion in neutral conditions, rendering it insoluble in most organic solvents. Aqueous sodium hydroxide (NaOH) deprotonates the carboxylic acid, solubilizing the starting material in the aqueous phase and preventing the formation of undesired mixed anhydrides[4].

-

Nucleophilic Activation: The alkaline pH (>10) ensures the secondary amine of the piperidine ring is fully deprotonated and highly nucleophilic.

-

Kinetic Control: Hexanoyl chloride is dissolved in an immiscible organic solvent (e.g., Dichloromethane, DCM). The reaction occurs at the biphasic interface. The organic phase acts as a reservoir, slowly releasing the acyl chloride to the interface, which prevents rapid hydrolysis of the reagent by the aqueous base[3].

Caption: Retrosynthetic and mechanistic pathway of the Schotten-Baumann acylation.

Experimental Methodologies

The following protocols are designed as self-validating systems . At each critical juncture, a physical or chemical observable confirms the success of the preceding step.

Protocol A: Biphasic Schotten-Baumann Acylation (Recommended)

Reagents: Isonipecotic acid (1.0 eq), Hexanoyl chloride (1.1 eq), NaOH (2.5 eq), Dichloromethane (DCM), Water, conc. HCl.

-

Substrate Solubilization: Dissolve isonipecotic acid (10.0 g, 77.4 mmol) in 100 mL of 2M aqueous NaOH.

-

Causality & Validation: The suspension will transition to a clear solution, validating the disruption of the zwitterionic lattice and the formation of the water-soluble sodium carboxylate salt.

-

-

Thermal Regulation: Cool the aqueous solution to 0–5 °C using an ice-water bath.

-

Causality: Low temperatures suppress the competing hydrolysis of hexanoyl chloride into hexanoic acid.

-

-

Acylation: Dissolve hexanoyl chloride (11.4 g, 85.1 mmol) in 50 mL of DCM. Add this solution dropwise to the vigorously stirred aqueous phase over 30 minutes.

-

Causality: Vigorous stirring maximizes the surface area of the biphasic interface, driving the reaction rate.

-

-

Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

-

Self-Validation: Monitor the aqueous phase via TLC (Ninhydrin stain). The disappearance of the distinct purple spot (secondary amine) validates reaction completion.

-

-

Phase Separation: Transfer to a separatory funnel. Drain and discard the lower DCM layer. Wash the aqueous layer once with fresh DCM (30 mL) to remove any unreacted hexanoyl chloride or neutral impurities.

-

Acidification & Precipitation: Cool the aqueous layer to 5 °C. Slowly add concentrated HCl dropwise until the pH reaches 2.0.

-

Self-Validation: As the pH drops below the pKa of the carboxylic acid (~4.5), the target product will spontaneously precipitate as a white solid or form a dense oil, validating the successful formation of the lipophilic amide.

-

-

Extraction & Isolation: Extract the acidified aqueous mixture with Ethyl Acetate (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product. Recrystallize from Hexane/Ethyl Acetate.

Caption: Step-by-step workflow for the Schotten-Baumann synthesis of 1-Hexanoylpiperidine-4-carboxylic acid.

Protocol B: Anhydrous Acylation using Hexanoic Anhydride

For substrates highly sensitive to aqueous bases, hexanoic anhydride can be utilized[1]. While milder, this method requires the pre-protection of the carboxylic acid (e.g., as a methyl ester) or the use of forcing conditions (refluxing with Triethylamine and DMAP), followed by subsequent ester hydrolysis. Protocol A is vastly superior for direct synthesis.

Process Metrics & Yield Comparison

The table below summarizes the quantitative data comparing the two primary synthetic routes. The Schotten-Baumann approach demonstrates superior atom economy and scalability.

| Metric | Protocol A: Schotten-Baumann (Hexanoyl Chloride) | Protocol B: Anhydrous (Hexanoic Anhydride) |

| Typical Yield | 85 - 92% | 60 - 70% (over two steps) |

| Purity (HPLC) | > 98% (after single recrystallization) | ~ 95% (requires column chromatography) |

| Reaction Time | 3.5 hours | 12 - 18 hours |

| Byproducts | NaCl, H₂O (Easily removed) | Hexanoic acid (Difficult to purge) |

| Scalability | Excellent (Pilot-plant friendly) | Moderate |

Analytical Validation (QA/QC)

To definitively prove the structural integrity of the synthesized 1-hexanoylpiperidine-4-carboxylic acid, the following analytical signatures must be confirmed:

-

¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the broad N-H peak. The hexanoyl chain will present a distinct triplet at ~0.89 ppm (terminal -CH₃) and a multiplet at ~2.3 ppm corresponding to the -CH₂- adjacent to the amide carbonyl. The piperidine ring protons will show restricted rotation (rotamers), resulting in broadened or split signals for the equatorial and axial protons adjacent to the nitrogen (typically between 2.8 and 4.5 ppm).

-

IR Spectroscopy: The presence of two distinct carbonyl stretches is self-validating: a strong sharp peak at ~1630 cm⁻¹ (tertiary amide C=O) and a broader peak at ~1710 cm⁻¹ (carboxylic acid C=O).

-

Mass Spectrometry (ESI-MS): Expected[M+H]⁺ peak at m/z 228.1.

References

- Benchchem. (n.d.). 1-Hexanoylpiperidine-4-carboxylic acid | Contextualizing within Related Chemical Entities.

- ChemCD. (n.d.). 1-HEXANOYLPIPERIDINE-4-CARBOXYLIC ACID - Chemical Cloud Database.

- Bidepharm. (n.d.). 1-Hexanoylpiperidine-4-carboxylic acid CAS: 111333-88-1.

- Grokipedia. (n.d.). Schotten–Baumann reaction.

- Chemistry-Reaction. (2026). Schotten Baumann Reaction Mechanism Detailed Explanation.

Sources

1-Hexanoylpiperidine-4-carboxylic acid IUPAC name

An In-depth Technical Guide to 1-Hexanoylpiperidine-4-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Hexanoylpiperidine-4-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding of the subject matter.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational scaffold in a multitude of pharmaceutical agents and naturally occurring alkaloids.[1] Its prevalence is a direct result of its favorable pharmacological and pharmacokinetic properties. The chair-like conformation of the piperidine ring allows for the precise three-dimensional arrangement of substituents, which is critical for effective binding to biological targets such as enzymes and receptors.[1] This structural characteristic enables piperidine-containing drugs to exhibit a wide array of biological activities, including analgesic, antipsychotic, and antihistaminic effects.[1] The nitrogen atom within the ring is often a key pharmacophoric feature, as it can be protonated at physiological pH, thereby enhancing water solubility and facilitating ionic interactions with biological targets.[1][2]

Molecular Structure and IUPAC Nomenclature

IUPAC Name: 1-hexanoylpiperidine-4-carboxylic acid

The systematic name for this compound is derived following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The parent structure is identified as piperidine-4-carboxylic acid.[3] A hexanoyl group (a six-carbon acyl chain) is attached to the nitrogen atom of the piperidine ring, which is designated as position 1.[4][5][6] Therefore, the complete and unambiguous IUPAC name is 1-hexanoylpiperidine-4-carboxylic acid.

The structure combines the rigidity of the piperidine scaffold with the functionality of a carboxylic acid and the lipophilicity of a hexanoyl chain. This unique combination of features makes it a valuable building block in medicinal chemistry.

Sources

- 1. 1-Hexanoylpiperidine-4-carboxylic acid | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Carboxylic Acids [colapret.cm.utexas.edu]

- 4. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

Comprehensive Technical Guide to 1-Hexanoylpiperidine-4-carboxylic Acid: Synthesis, Physicochemical Profiling, and Drug Discovery Applications

Executive Summary

1-Hexanoylpiperidine-4-carboxylic acid (CAS: 111333-88-1) is a highly versatile, N-acylated piperidine building block that plays a critical role in modern medicinal chemistry and advanced drug discovery [1]. Derived from piperidine-4-carboxylic acid (commonly known as isonipecotic acid), this compound features a six-carbon hexanoyl chain covalently attached to the piperidine nitrogen.

As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic structural lever. The introduction of the hexanoyl group fundamentally alters the physicochemical profile of the parent scaffold, dramatically increasing its lipophilicity. This modification is highly sought after in the design of blood-brain barrier (BBB) penetrant compounds, lipid-anchored therapeutic agents, and novel antimicrobial candidates [1].

Physicochemical Profiling & Structural Dynamics

To effectively utilize 1-Hexanoylpiperidine-4-carboxylic acid in synthetic workflows, one must understand its core properties and conformational behavior.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 1-Hexanoylpiperidine-4-carboxylic acid |

| CAS Number | 111333-88-1 |

| Molecular Formula | C12H21NO3 |

| Molecular Weight | 227.30 g/mol |

| InChIKey | SSOVCMPITLGMSM-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC(=O)N1CCC(C(O)=O)CC1 |

| Structural Class | N-acylated piperidine / Isonipecotic acid derivative |

Mechanistic Structural Biology

The three-dimensional architecture of the piperidine ring dictates its biological interaction [1]. In 1-Hexanoylpiperidine-4-carboxylic acid, the heterocyclic ring predominantly adopts a stable chair conformation .

Crucially, the N-acylation process converts the basic secondary amine of isonipecotic acid into a neutral amide. This amide bond possesses partial double-bond character due to resonance, which restricts the free rotation of the hexanoyl chain relative to the heterocycle. In structure-based drug design, this restricted rotation is a vital parameter; it creates a predictable spatial vector, allowing the hexanoyl "tail" to effectively occupy deep, hydrophobic binding pockets in target proteins without incurring a massive entropic penalty upon binding.

Synthetic Methodologies & Reaction Causality

While modern catalytic carboxylation methods exist, the most robust, scalable, and economically viable route to this compound is the direct N-acylation of isonipecotic acid [1].

Causality in Reagent Selection

One could theoretically use hexanoic acid coupled with EDC/HOBt [1]. However, while mild, this approach generates urea byproducts that complicate purification. Because isonipecotic acid lacks sensitive stereocenters alpha to the amine, we can employ a more aggressive, high-yielding Schotten-Baumann biphasic system using hexanoyl chloride.

Why biphasic? Isonipecotic acid is a zwitterion, rendering it poorly soluble in pure organic solvents. By utilizing an aqueous Sodium Hydroxide (NaOH) and Dichloromethane (DCM) system, we force the carboxylic acid into a highly soluble sodium carboxylate state, while simultaneously keeping the piperidine nitrogen deprotonated and fiercely nucleophilic.

Self-Validating Experimental Protocol: Schotten-Baumann N-Acylation

Step 1: Zwitterion Solubilization

-

Suspend 1.0 equivalent of isonipecotic acid in a 2M aqueous NaOH solution (2.5 equivalents).

-

Causality: The excess base neutralizes the carboxylic acid and ensures the amine is free for nucleophilic attack.

Step 2: Biphasic Setup

-

Add an equal volume of DCM to the aqueous solution. Cool the biphasic mixture to 0°C using an ice bath.

-

Causality: The biphasic interface controls the hydrolysis rate of the highly reactive acyl chloride. Cooling prevents exothermic runaway and limits the formation of hexanoic acid byproducts.

Step 3: Acylation

-

Dropwise add 1.1 equivalents of hexanoyl chloride (dissolved in DCM) over 30 minutes under vigorous stirring.

-

Validation Checkpoint: Continuously monitor the aqueous layer's pH. It must remain > 10. The reaction is self-validating when the pH stabilizes, indicating the cessation of HCl generation (the byproduct of the acylation).

Step 4: Phase Separation & Product Isolation

-

Allow the reaction to warm to room temperature and stir for 2 hours. Separate and discard the organic layer (which contains unreacted acyl chloride and organic impurities).

-

Acidify the aqueous layer to pH 2.0 - 2.5 using 1M HCl.

-

Causality: Acidification protonates the carboxylate. Because the nitrogen is now a neutral amide, the resulting 1-Hexanoylpiperidine-4-carboxylic acid becomes highly lipophilic and precipitates, or can be easily extracted.

Step 5: Final Extraction & Verification

-

Extract the acidified aqueous layer with Ethyl Acetate (3x). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). Stain with Ninhydrin. The absence of a purple spot confirms the complete consumption of the secondary amine. Confirm mass via LC-MS (Expected: m/z 228.1 [M+H]⁺).

Figure 1: Schotten-Baumann synthesis workflow for 1-Hexanoylpiperidine-4-carboxylic acid.

Applications in Advanced Drug Discovery

1-Hexanoylpiperidine-4-carboxylic acid is not merely an end-product; it is a critical node in modern drug discovery pipelines [2].

AI/ML and QSAR Modeling

In contemporary pharmaceutical research, this compound and its analogues are heavily utilized in Artificial Intelligence (AI) and Machine Learning (ML) workflows [1]. Quantitative Structure-Activity Relationship (QSAR) models leverage the predictable lipophilicity of the hexanoyl chain to forecast biological activity across cell membranes. Furthermore, Graph Neural Networks (GNNs) map the spatial orientation of the piperidine core to predict off-target toxicity and on-target binding affinities.

Therapeutic Potential

-

Anticancer Agents: The lipophilic tail allows derivatives of this scaffold to penetrate dense tumor microenvironments, acting as a delivery vector for cytotoxic warheads[1].

-

Antimicrobial & Antifungal Properties: The structural similarity of N-acylated piperidines to certain naturally occurring defense peptides makes them excellent candidates for disrupting bacterial and fungal lipid bilayers [1].

Figure 2: AI/ML-driven drug discovery workflow utilizing the N-acylated piperidine scaffold.

References

-

Title: 1-HEXANOYLPIPERIDINE-4-CARBOXYLIC ACID - ChemCD Source: Chemical Cloud Database URL: [Link]

Technical Whitepaper: Physicochemical Profiling and Synthesis of 1-Hexanoylpiperidine-4-carboxylic Acid

Executive Summary

1-Hexanoylpiperidine-4-carboxylic acid (CAS: 111333-88-1) is a highly versatile N-acylated piperidine derivative that serves as a critical building block in medicinal chemistry and drug development[1]. Characterized by a precise molecular weight of 227.30 g/mol [1], this compound combines the conformational rigidity of a piperidine ring with the lipophilic properties of a hexanoyl aliphatic chain. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality in pharmacology, and a self-validating synthetic methodology designed for high-yield laboratory production.

Physicochemical Profiling & Molecular Weight Derivation

The exact molecular weight of 1-Hexanoylpiperidine-4-carboxylic acid is derived from its molecular formula, C₁₂H₂₁NO₃ . The structure consists of three distinct functional zones:

-

The Piperidine Scaffold (C₅H₁₀N): A six-membered heterocyclic ring that primarily adopts a chair conformation, dictating the spatial orientation of attached substituents[1].

-

The Carboxylic Acid Group (-COOH): Located at the C4 position, providing a polar headgroup capable of hydrogen bonding and ionic interactions[1].

-

The Hexanoyl Group (-C₆H₁₁O): An N-linked six-carbon acyl chain that significantly increases the molecule's overall lipophilicity compared to its unacylated precursor, isonipecotic acid[1].

Quantitative Data Summary

| Parameter | Value | Causality / Significance |

| Chemical Name | 1-Hexanoylpiperidine-4-carboxylic acid | Standard IUPAC nomenclature. |

| CAS Registry Number | 111333-88-1 | Unique identifier for chemical databases. |

| Molecular Formula | C₁₂H₂₁NO₃ | Defines atomic composition. |

| Molecular Weight | 227.30 g/mol | Calculated sum of atomic masses (C: 144.13, H: 21.17, N: 14.01, O: 48.00)[1]. |

| Structural Class | N-acylated piperidine | Key pharmacophore in modern drug design[2]. |

Structure-Activity Relationship (SAR) & Pharmacological Utility

The pharmacological utility of N-acylated piperidines is deeply rooted in their structural dichotomy. The introduction of the hexanoyl group is not merely a protective step; it is a deliberate structural modification to enhance lipid membrane permeability and target binding.

For instance, in the development of antimicrobial agents, N-acylated piperidines have been identified as effective inhibitors of the FabI enzyme—a critical component in bacterial fatty acid biosynthesis[2]. The hexanoyl tail acts as a lipophilic anchor, inserting into the hydrophobic catalytic pocket of the target protein, while the piperidine ring provides the necessary steric bulk to maintain the active conformation[2]. The C4-carboxylic acid serves as a versatile handle, either participating directly in electrostatic interactions with target residues or serving as an attachment point for further functionalization (e.g., forming arylaminopiperidines)[2].

Figure 1: SAR logic mapping the structural components to their biological interactions.

Causality-Driven Synthesis Protocol

The synthesis of 1-Hexanoylpiperidine-4-carboxylic acid relies on the nucleophilic acyl substitution of piperidine-4-carboxylic acid (isonipecotic acid) with a hexanoylating agent[1]. The following protocol is engineered to maximize yield while preventing the epimerization or degradation of the carboxylic acid moiety.

Figure 2: Step-by-step synthetic workflow for N-acylation of isonipecotic acid.

Step-by-Step Methodology

Step 1: Reagent Preparation and Solvation

-

Action: Suspend 1.0 equivalent of piperidine-4-carboxylic acid in anhydrous dichloromethane (DCM).

-

Causality: DCM is chosen as an aprotic solvent that readily dissolves the resulting amide while remaining inert to the highly reactive acyl chloride.

Step 2: Base Introduction

-

Action: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to the suspension and cool the mixture to 0°C using an ice bath.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It serves a dual purpose: it deprotonates the secondary amine of the piperidine ring to enhance its nucleophilicity, and it acts as an acid scavenger to neutralize the HCl byproduct generated during acylation. Without DIPEA, the generated HCl would protonate unreacted piperidine, completely stalling the reaction.

Step 3: Electrophilic Addition (N-Acylation)

-

Action: Dropwise addition of 1.1 equivalents of hexanoyl chloride over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

-

Causality: The dropwise addition at 0°C controls the exothermic nature of the nucleophilic acyl substitution, preventing thermal degradation or unwanted side reactions (such as mixed anhydride formation at the carboxylic acid site).

Step 4: Quenching and Isolation

-

Action: Quench the reaction with 1M HCl (aqueous). Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Causality: The acidic quench ensures that the C4-carboxylic acid remains fully protonated (uncharged), driving the target molecule into the organic DCM layer. It simultaneously forces any unreacted DIPEA or piperidine into the aqueous layer as water-soluble hydrochloride salts, ensuring high crude purity.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, a self-validating analytical workflow must be employed to confirm the molecular weight of 227.30 g/mol and the structural fidelity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Validation Metric: Electrospray ionization (ESI) in positive mode should yield a dominant pseudomolecular ion peak [M+H]⁺ at m/z 228.3 . This explicitly confirms the successful addition of the hexanoyl mass (C₆H₁₀O) to the piperidine core.

-

-

Nuclear Magnetic Resonance (¹H-NMR):

-

Validation Metric: The presence of a distinct triplet at ~0.8-0.9 ppm integrates to 3 protons, corresponding to the terminal methyl group (-CH₃) of the hexanoyl chain. Furthermore, due to the restricted rotation around the newly formed amide bond, the piperidine ring protons often exhibit characteristic peak broadening or splitting (rotamers) at room temperature.

-

References

- Source: benchchem.

- Source: chemcd.

- ChemScene (Page 99) @ ChemBuyersGuide.com, Inc.

- Source: nih.

Sources

An In-Depth Technical Guide to the Solubility Profile of 1-Hexanoylpiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. 1-Hexanoylpiperidine-4-carboxylic acid, a derivative of isonipecotic acid, presents a molecular structure with both a lipophilic acyl chain and an ionizable carboxylic acid group, suggesting a complex solubility profile. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, detailed experimental protocols for its determination, and appropriate analytical methodologies for its quantification. By understanding and manipulating the physicochemical properties of 1-Hexanoylpiperidine-4-carboxylic acid, researchers can optimize its formulation for enhanced drug delivery and performance.

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a promising candidate to a viable therapeutic agent. Among these properties, aqueous solubility stands as a paramount factor, profoundly influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to erratic and incomplete absorption from the gastrointestinal tract, resulting in low bioavailability and therapeutic variability.

1-Hexanoylpiperidine-4-carboxylic acid is a compound of interest due to its structural motifs: a piperidine ring, which is a common scaffold in many pharmaceuticals, and a carboxylic acid functionality, which offers a handle for ionization and potential salt formation.[1] The addition of a hexanoyl group to the piperidine nitrogen introduces a significant lipophilic character to the molecule.[1] This juxtaposition of hydrophilic and lipophilic features suggests that the solubility of 1-Hexanoylpiperidine-4-carboxylic acid will be highly dependent on the surrounding chemical environment, particularly pH. This guide aims to provide a deep dive into the solubility profile of this compound, offering both theoretical understanding and practical methodologies for its assessment.

Physicochemical Properties of 1-Hexanoylpiperidine-4-carboxylic acid

A thorough understanding of a compound's physicochemical properties is fundamental to predicting and interpreting its solubility behavior. For 1-Hexanoylpiperidine-4-carboxylic acid, the key parameters are its acid dissociation constant (pKa) and its lipophilicity (logP).

Table 1: Physicochemical Properties of 1-Hexanoylpiperidine-4-carboxylic acid and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa (Carboxylic Acid) | Predicted logP |

| 1-Hexanoylpiperidine-4-carboxylic acid | C₁₂H₂₁NO₃ | 227.30 | ~4.7 | ~2.5 |

| 1-Acetylpiperidine-4-carboxylic acid | C₈H₁₃NO₃ | 171.19 | ~4.8 | -0.278[1] |

| Piperidine-4-carboxylic acid | C₆H₁₁NO₂ | 129.16 | ~4.0 (acid), ~10.5 (base) | - |

Predicted values are generated using computational models and should be experimentally verified.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a functional group.[2] For 1-Hexanoylpiperidine-4-carboxylic acid, the primary ionizable group is the carboxylic acid. The pKa of a carboxylic acid typically falls in the range of 4 to 5.[3] Using computational prediction tools, the pKa of the carboxylic acid in 1-Hexanoylpiperidine-4-carboxylic acid is estimated to be around 4.7. This value is critical as it dictates the ionization state of the molecule at a given pH.

At a pH below the pKa, the carboxylic acid will be predominantly in its neutral, protonated form (-COOH). Conversely, at a pH above the pKa, it will exist primarily as its ionized, deprotonated carboxylate form (-COO⁻). This transition from a neutral to a charged species has a profound impact on the molecule's interaction with water and thus its solubility.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity or hydrophobicity.[4] A higher logP value indicates greater lipid solubility and lower water solubility. The introduction of the six-carbon hexanoyl chain significantly increases the lipophilicity of the parent piperidine-4-carboxylic acid scaffold.[1] Computational models predict a logP value of approximately 2.5 for 1-Hexanoylpiperidine-4-carboxylic acid. This value suggests a moderate level of lipophilicity, which can be advantageous for membrane permeability but may also contribute to lower aqueous solubility, particularly for the neutral form of the molecule.

Factors Influencing the Solubility of 1-Hexanoylpiperidine-4-carboxylic acid

The solubility of 1-Hexanoylpiperidine-4-carboxylic acid is not a fixed value but is influenced by several environmental factors.

The Effect of pH

As an ionizable compound, the aqueous solubility of 1-Hexanoylpiperidine-4-carboxylic acid is highly pH-dependent. The relationship between pH, pKa, and solubility can be visualized through a pH-solubility profile.

At a pH well below the pKa of the carboxylic acid (~4.7), the molecule is in its neutral form. In this state, its solubility is primarily governed by its intrinsic solubility (S₀), which is expected to be relatively low due to the lipophilic hexanoyl group. As the pH of the solution approaches and surpasses the pKa, the carboxylic acid group deprotonates, forming the more polar and water-soluble carboxylate anion. This leads to a significant increase in aqueous solubility.

Figure 1: Influence of pH on the ionization state and solubility of 1-Hexanoylpiperidine-4-carboxylic acid.

Temperature

For most solid solutes, solubility increases with temperature. The dissolution process can be either endothermic or exothermic, and this determines the extent to which temperature affects solubility. For most organic compounds, dissolution is an endothermic process, meaning that an increase in temperature will favor dissolution and lead to higher solubility.

Co-solvents

The use of co-solvents is a common strategy to enhance the solubility of poorly soluble compounds. For 1-Hexanoylpiperidine-4-carboxylic acid, water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can be employed. These co-solvents can increase solubility by reducing the polarity of the aqueous medium, thereby better accommodating the lipophilic hexanoyl chain.

Salt Formation

Converting the carboxylic acid to a salt by reacting it with a suitable base (e.g., sodium hydroxide, potassium hydroxide) can dramatically increase its aqueous solubility. The resulting salt will readily dissociate in water, leading to a much higher concentration of the dissolved compound compared to the free acid form.

Experimental Protocols for Solubility Determination

The experimental determination of solubility is crucial for validating predictions and obtaining accurate data for formulation development. Two primary types of solubility assays are commonly used in drug discovery: kinetic and thermodynamic solubility.[5]

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[6] This method is high-throughput and provides an early indication of potential solubility issues.[7]

Protocol: Shake-Flask Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-Hexanoylpiperidine-4-carboxylic acid in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 98 µL) of phosphate-buffered saline (PBS) at pH 7.4 in a separate 96-well plate. This results in a final DMSO concentration of 2%.

-

Incubation: Seal the plate and shake at room temperature for a specified period (e.g., 2 hours).[2]

-

Precipitate Removal: After incubation, separate any precipitate by either centrifugation or filtration through a filter plate.[7]

-

Quantification: Analyze the clear supernatant or filtrate to determine the concentration of the dissolved compound.

Figure 3: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Analytical Methods for Quantification

Accurate quantification of the dissolved 1-Hexanoylpiperidine-4-carboxylic acid is essential for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques. [8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used method for the quantification of organic molecules.

Table 2: Typical HPLC-UV Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30°C |

| Detection Wavelength | Determined by UV-Vis spectral analysis of the compound (typically in the range of 200-220 nm for non-aromatic carboxylic acids). |

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly useful for analyzing complex matrices or low concentrations of the analyte. [8] Table 3: Typical LC-MS/MS Method Parameters

| Parameter | Condition |

| LC System | Similar to HPLC-UV system. |

| Mass Spectrometer | Triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI) in either positive or negative mode. For a carboxylic acid, negative ion mode is often preferred. |

| Detection Mode | Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions. |

The development of an LC-MS/MS method requires optimization of both the chromatographic separation and the mass spectrometric parameters for the specific compound.

Conclusion

The solubility profile of 1-Hexanoylpiperidine-4-carboxylic acid is a multifaceted property governed by the interplay of its lipophilic hexanoyl chain and its ionizable carboxylic acid group. A comprehensive understanding of its pKa and logP, coupled with the influence of pH, temperature, and co-solvents, is essential for researchers in the fields of medicinal chemistry and drug development. The experimental protocols and analytical methods outlined in this guide provide a robust framework for the accurate determination of both the kinetic and thermodynamic solubility of this compound. By leveraging this knowledge, scientists can make informed decisions regarding lead optimization, formulation strategies, and ultimately, the successful development of new therapeutic agents based on the 1-Hexanoylpiperidine-4-carboxylic acid scaffold.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Accessed March 13, 2026. [Link]

-

Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved March 13, 2026, from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved March 13, 2026, from [Link]

-

protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]

-

ResearchGate. (n.d.). Solubility and Thermodynamic Properties of (2 S )-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. Retrieved March 13, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved March 13, 2026, from [Link]

Sources

- 1. 1-Acetylpiperidine-4-carboxylic acid | SIELC Technologies [sielc.com]

- 2. mrupp.info [mrupp.info]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. cmjpublishers.com [cmjpublishers.com]

- 5. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1-Hexanoylpiperidine-4-carboxylic acid | Benchchem [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Determination of Lipophilicity for 1-Hexanoylpiperidine-4-carboxylic Acid: A Comprehensive Methodological Guide

Executive Summary & Physicochemical Profiling

Lipophilicity is a foundational physicochemical parameter in drug discovery, dictating a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. According to the International Union of Pure and Applied Chemistry (IUPAC), lipophilicity describes the affinity of a molecule for a lipophilic environment, typically measured via its distribution in a biphasic system[1].

1-Hexanoylpiperidine-4-carboxylic acid (CAS: 111333-88-1) presents a unique analytical challenge due to its amphiphilic structural topology. It is a derivative of isonipecotic acid (piperidine-4-carboxylic acid) where the secondary amine is N-acylated with a six-carbon hexanoyl chain[2]. This structural modification introduces a highly lipophilic tail, while the C4-carboxylic acid serves as a polar, ionizable head.

Because the molecule contains an ionizable carboxylic acid (estimated pKa≈4.5 ), its lipophilicity is highly pH-dependent. Consequently, two distinct metrics must be evaluated:

-

logP (Partition Coefficient): Measured in acidic media (e.g., pH 2.0) where the carboxylic acid is fully protonated (unionized). This reflects the intrinsic lipophilicity of the N-hexanoyl scaffold.

-

logD7.4 (Distribution Coefficient): Measured at physiological pH (7.4) where the molecule exists predominantly as a carboxylate anion.